molecular formula C13H18ClNO B2524112 2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide CAS No. 1397232-25-5

2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide

Cat. No.: B2524112
CAS No.: 1397232-25-5
M. Wt: 239.74
InChI Key: GWACXHSTPZBZMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-isopropylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-ethyl-N-(4-methylphenyl)acetamide
  • 2-Chloro-N-ethyl-N-(4-tert-butylphenyl)acetamide
  • 2-Chloro-N-ethyl-N-(4-ethylphenyl)acetamide

Uniqueness

2-Chloro-N-ethyl-N-(4-isopropylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group on the phenyl ring influences its reactivity and interaction with molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-15(13(16)9-14)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWACXHSTPZBZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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